Trichothecene

Descripción

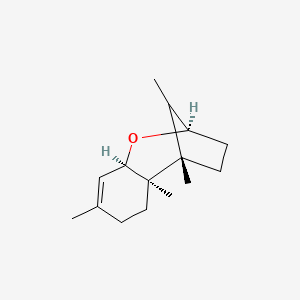

Structure

3D Structure

Propiedades

Número CAS |

66187-00-6 |

|---|---|

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

(1S,2R,7R,9R)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodec-5-ene |

InChI |

InChI=1S/C15H24O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,11-13H,5-8H2,1-4H3/t11?,12-,13-,14+,15+/m1/s1 |

Clave InChI |

FXELQRCNOUMUMW-IWNKAIHXSA-N |

SMILES |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

SMILES isomérico |

CC1[C@H]2CC[C@@]1([C@]3(CCC(=C[C@H]3O2)C)C)C |

SMILES canónico |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

Sinónimos |

trichothec-9-ene trichothecene |

Origen del producto |

United States |

Foundational & Exploratory

What are the different types of Trichothecene mycotoxins (Type A, B, C, D)?

An In-depth Technical Guide to Trichothecene Mycotoxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichothecenes are a large family of over 200 chemically related sesquiterpenoid mycotoxins.[1][2] These toxins are produced by various genera of fungi, including Fusarium, Myrothecium, Stachybotrys, Trichoderma, and Trichothecium.[1][2][3] They are frequent contaminants of agricultural commodities such as wheat, maize, barley, and oats, posing a significant threat to human and animal health and causing substantial economic losses.[1][4]

All trichothecenes share a common core structure: a rigid tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) skeleton.[2][5] This core consists of a six-membered oxygen-containing ring flanked by two carbon rings.[3] The 12,13-epoxide group is crucial for their biological activity and toxicity, which primarily involves the inhibition of protein synthesis.[3][6] Their amphipathic and lipophilic nature allows for easy absorption through the gastrointestinal tract, skin, and inhalation.[1][3] This guide provides a detailed overview of the classification, mechanism of action, and analysis of the four main types of trichothecenes.

Classification of Trichothecenes (Type A, B, C, and D)

The most common classification system for trichothecenes divides them into four groups—Type A, B, C, and D—based on the substitution pattern on the core EPT structure, particularly at the C-8 position.[1][2]

-

Type A Trichothecenes : This group is characterized by the presence of a hydroxyl group, an ester group, or no substitution at the C-8 position.[1][2][7] They are considered among the more toxic trichothecenes.[3] Examples include T-2 toxin, HT-2 toxin, Diacetoxyscirpenol (DAS), and Neosolaniol (NEO).[7][8]

-

Type B Trichothecenes : These toxins are defined by the presence of a ketone (carbonyl) group at the C-8 position.[1][3][5] They are the most prevalent trichothecenes found in Europe, with deoxynivalenol (B1670258) being a major concern.[3] Common examples include Deoxynivalenol (DON, also known as vomitoxin), Nivalenol (NIV), and their acetylated forms like 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON).[4][9]

-

Type C Trichothecenes : This is a less common group distinguished by the presence of a second epoxide ring at the C-7/C-8 position.[1][5][10] Crotocin is an example of a Type C this compound.[5][10]

-

Type D Trichothecenes : This group is structurally unique due to a macrocyclic ring formed by a diester or triester linkage between the C-4 and C-15 positions.[1][2][3][5] These complex, macrocyclic trichothecenes are generally considered to be among the most toxic.[2] Examples include Roridin A, Verrucarin A, and Satratoxin H, which are often produced by Stachybotrys chartarum (black mold).[1][2][3]

Data Presentation

Quantitative data for representative trichothecenes are summarized below for comparative analysis.

Table 1: Classification and Characteristics of this compound Mycotoxins

| Type | Defining Chemical Feature at C-8 (or other) | Representative Toxins | Producing Fungi (Common Genera) |

| Type A | Hydroxyl, ester, or no substitution | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol (DAS), Neosolaniol (NEO) | Fusarium |

| Type B | Ketone (Carbonyl) group | Deoxynivalenol (DON), Nivalenol (NIV), 3-ADON, 15-ADON | Fusarium |

| Type C | Epoxide at C-7/C-8 | Crotocin | Trichothecium, Cephalosporium |

| Type D | Macrocyclic ring between C-4 and C-15 | Satratoxin H, Roridin A, Verrucarin J | Stachybotrys, Myrothecium |

Table 2: Physicochemical and Toxicological Data for Selected Trichothecenes

| Toxin | Type | Molecular Formula | Molecular Weight ( g/mol ) | Acute Toxicity (LD50) in Male Mice |

| T-2 toxin | A | C24H34O9 | 466.52 | 10.5 mg/kg (oral)[11], 5.2 mg/kg (intraperitoneal)[11] |

| Diacetoxyscirpenol (DAS) | A | C19H26O7 | 366.41 | ~23 mg/kg (oral) |

| Deoxynivalenol (DON) | B | C15H20O6 | 296.32 | ~46-78 mg/kg (oral) |

| Nivalenol (NIV) | B | C15H20O7 | 312.31 | 4.1 mg/kg (intraperitoneal)[11], 6.3 mg/kg (intravenous)[11] |

| Satratoxin H | D | C29H36O9 | 528.59 | Highly toxic, dermal and inhalation routes are significant |

| Roridin A | D | C29H40O9 | 532.62 | Dermal toxicity is significantly high[11] |

Note: LD50 values can vary significantly based on species, route of administration, and purity of the compound.

Mechanism of Action and Signaling Pathways

The primary toxic mechanism of all trichothecenes is the inhibition of protein synthesis .[3][6] They achieve this by binding to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This disruption halts protein synthesis at all three stages: initiation, elongation, and termination.[3][12]

This binding event triggers a cellular stress response known as the Ribotoxic Stress Response (RSR) . The RSR leads to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and ERK1/2.[13][14][15] Activation of these kinases can be mediated by upstream kinases like PKR or ZAKα.[13]

The downstream consequences of MAPK activation are diverse and include:

-

Inflammation : Upregulation of pro-inflammatory cytokine gene expression.[16]

-

Apoptosis : Programmed cell death, particularly in rapidly dividing cells like those in the gastrointestinal tract, bone marrow, and immune system.[3][16]

-

Oxidative Stress : Trichothecenes can disrupt mitochondrial function, leading to the overproduction of reactive oxygen species (ROS), which damages cellular components like lipids, proteins, and DNA.[3][16]

Caption: this compound-induced Ribotoxic Stress Response Pathway.

Experimental Protocols: Analysis of Trichothecenes

The quantitative analysis of trichothecenes in complex matrices like food and feed typically involves a multi-step process: sampling, extraction, clean-up, and instrumental analysis.

General Analytical Workflow

-

Sampling and Homogenization : Obtaining a representative sample is critical due to the heterogeneous distribution of mycotoxins. Large samples are preferred and are typically ground and homogenized to ensure an even distribution.

-

Extraction : Trichothecenes are extracted from the solid matrix into a liquid phase. The choice of solvent depends on the toxin's polarity. A common choice is a mixture of an organic solvent (e.g., acetonitrile) and water.

-

Clean-up : This step is crucial to remove interfering matrix components that could affect the final analysis. Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) are widely used. IACs offer high selectivity by using antibodies specific to the target mycotoxin(s).

-

Separation and Detection : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate the toxins.[17][18] Detection is often performed using mass spectrometry (MS or MS/MS), which provides high sensitivity and specificity.[19][20] Enzyme-Linked Immunosorbent Assays (ELISA) are also used for rapid screening.[17]

Caption: General experimental workflow for this compound analysis.

Detailed Protocol: LC-MS/MS Analysis of Type A & B Trichothecenes in Cereal

This protocol provides a representative methodology for the simultaneous determination of multiple trichothecenes.

1. Sample Preparation and Extraction

-

Weigh 5 g of finely ground and homogenized cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of acetonitrile/water (84:16, v/v) extraction solvent.

-

Securely cap the tube and shake vigorously on a mechanical shaker for 60 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant (the extract) to a clean tube for the clean-up step.

2. Extract Clean-up using a Solid-Phase Extraction (SPE) Cartridge

-

Condition a commercial mycotoxin clean-up SPE cartridge (e.g., a charcoal-alumina-based column) by passing 5 mL of the extraction solvent through it.

-

Load 5 mL of the sample extract onto the conditioned cartridge and allow it to pass through completely under gravity or gentle vacuum.

-

Collect the purified eluate that passes through the column.

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of injection solvent (e.g., methanol/water, 20:80, v/v), vortex for 30 seconds, and filter through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 3 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode for trichothecenes.

-

Detection Mode: Multiple Reaction Monitoring (MRM). For each target analyte, at least two specific precursor-product ion transitions are monitored for quantification and confirmation, ensuring high selectivity and reducing false positives.

-

Data Analysis: Quantify the concentration of each this compound by comparing the peak area from the sample to a matrix-matched calibration curve prepared with certified reference standards.

-

Conclusion

The classification of trichothecenes into Types A, B, C, and D provides a critical framework for understanding their structure-activity relationships, toxicity, and prevalence. While all share a core toxic mechanism—the inhibition of protein synthesis—their structural diversity leads to varying levels of toxicity and different physicochemical properties, which in turn influences their detection and detoxification strategies. For researchers in toxicology and drug development, a thorough understanding of these differences is essential for assessing health risks, developing accurate analytical methods, and exploring potential therapeutic applications or countermeasures. The continued study of their complex interactions with cellular signaling pathways remains a vital area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type A this compound Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current and Future Experimental Strategies for Structural Analysis of this compound Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Impacts of this compound mycotoxins on human colonic epithelial cells: molecular mechanisms and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for the detection of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of this compound Mycotoxins [opg.optica.org]

- 20. francescoriccilab.com [francescoriccilab.com]

An In-depth Technical Guide to Trichothecene-Producing Fungal Species in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trichothecene mycotoxins, the fungal species that produce them, and their impact on agricultural products. It includes detailed data on their occurrence, methodologies for their detection and analysis, and insights into their biosynthesis and mechanisms of action.

Introduction to Trichothecenes

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera.[1][2][3] These toxins are of significant concern in agriculture and food safety due to their widespread contamination of cereal grains and other agricultural commodities.[1][2][4] Exposure to trichothecenes can lead to a range of adverse health effects in humans and animals, including feed refusal, vomiting, skin dermatitis, immunological problems, and hemorrhagic lesions.[2][5] Their primary mechanism of action is the inhibition of eukaryotic protein synthesis.[1][2][4][5]

Major this compound-Producing Fungal Genera

A number of fungal genera are known to produce trichothecenes. These fungi are ubiquitous in the environment and can infect crops in the field or during storage.[2][6] The most significant producers of trichothecenes in agricultural settings belong to the following genera:

-

Fusarium : This is the most prominent genus associated with this compound contamination of cereals like wheat, maize, barley, and oats.[1][4][7] Key species include Fusarium graminearum, Fusarium culmorum, Fusarium sporotrichioides, and Fusarium poae.[1][7] F. graminearum, the primary cause of Fusarium head blight (FHB) in small grain cereals, is a major producer of deoxynivalenol (B1670258) (DON).[8][9][10]

-

Myrothecium : Species of this genus are known plant pathogens and can produce macrocyclic trichothecenes.[2][6]

-

Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is infamous for producing potent macrocyclic trichothecenes, such as satratoxins, in water-damaged buildings.[1][11][12][13] While more commonly associated with indoor environments, it can also be found on agricultural materials.[2]

-

Trichoderma : Some species of Trichoderma are capable of producing trichothecenes, such as trichodermin (B1214609) and harzianum A.[2][14][15]

-

Trichothecium : Trichothecium roseum is another fungal species that produces trichothecenes.[2][6]

-

Other Genera : Other, less common, this compound-producing genera include Cephalosporium, Spicellum, and Verticimonosporium.[1][2][5]

Classification of Trichothecenes

Trichothecenes are classified into four main types based on their chemical structure:

-

Type A : Includes toxins such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (B1670381) (DAS). These are primarily produced by species like F. sporotrichioides and F. poae.[3]

-

Type B : Characterized by a ketone group at the C-8 position. This group includes deoxynivalenol (DON) and nivalenol (B191977) (NIV). DON is the most common this compound found in cereal grains.[5][16]

-

Type C : A less common group of trichothecenes.

-

Type D : These are macrocyclic trichothecenes, which have a more complex structure. Examples include satratoxins produced by Stachybotrys chartarum.[13]

Quantitative Data on this compound Contamination

The occurrence and concentration of trichothecenes in agricultural products can vary significantly depending on geographical location, climate, and agricultural practices. The following tables summarize findings from various studies on the contamination levels of different trichothecenes in common crops.

Table 1: Occurrence and Contamination Levels of Type A Trichothecenes in Cereal Grains

| Toxin | Crop | Country/Region | Frequency of Contamination | Concentration Range (µg/kg) | Reference |

| T-2 Toxin | Oats | UK & Spain | 38% (UK), 25% (Spain) | Not Specified | [17] |

| HT-2 Toxin | Oats | UK & Spain | Not Specified | Not Specified | [17] |

| T-2 Toxin | Maize | Germany | 37% | Not Specified | [18] |

| HT-2 Toxin | Maize | Germany | 53% | Not Specified | [18] |

Table 2: Occurrence and Contamination Levels of Type B Trichothecenes in Cereal Grains

| Toxin | Crop | Country/Region | Frequency of Contamination | Concentration Range (µg/kg) | Reference |

| Deoxynivalenol (DON) | Wheat | China | 91.5% | 2.4 - 1130 | [19] |

| 15-Acetyldeoxynivalenol (15-ADON) | Wheat | China | 18.0% | 0.62 - 6.0 | [19] |

| 3-Acetyldeoxynivalenol (3-ADON) | Wheat | China | 1.6% | 1.5 - 2.6 | [19] |

| Deoxynivalenol (DON) | Wheat | Poland | 83% | 5.1 - 373 | [19] |

| Nivalenol (NIV) | Wheat | Poland | 70% | 10.5 - 1265 | [19] |

| Deoxynivalenol (DON) | Maize | Sub-Saharan Africa | Not Specified | Up to 3842 | [20] |

| Deoxynivalenol (DON) | Maize | Germany | 64% | Not Specified | [18] |

| Nivalenol (NIV) | Maize | Germany | 60% | Not Specified | [18] |

Experimental Protocols

This section provides detailed methodologies for the isolation and identification of this compound-producing fungi and the analysis of this compound toxins in agricultural products.

Isolation and Identification of Fusarium Species from Cereal Grains

Objective: To isolate and identify Fusarium species from contaminated grain samples.

Materials:

-

Grain samples (e.g., wheat, corn, barley)

-

Sterile distilled water

-

0.1% Tween 80 solution (optional)

-

Potato Dextrose Agar (PDA) plates

-

Incubator

-

Microscope

-

Sterile petri dishes, forceps, and filter paper

Protocol:

-

Surface Sterilization:

-

Place a subsample of grains (e.g., 100 kernels) in a sterile flask.

-

Rinse the grains with sterile distilled water.

-

Surface sterilize the grains by immersing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes.

-

Rinse the grains three times with sterile distilled water to remove any residual chlorine.

-

Dry the grains on sterile filter paper in a laminar flow hood.

-

-

Plating:

-

Aseptically place the surface-sterilized grains on PDA plates. Arrange 5-10 grains per plate, ensuring they are not touching.

-

Seal the plates with parafilm.

-

-

Incubation:

-

Incubate the plates at 25°C for 5-7 days in the dark or under a cycle of 12 hours of light and 12 hours of darkness to promote sporulation.

-

-

Isolation of Pure Cultures:

-

After incubation, observe the plates for fungal growth originating from the grains. Fusarium colonies are typically white, pink, or reddish and have a cottony appearance.

-

To obtain a pure culture, perform a single spore isolation. Aseptically pick a small portion of the fungal mycelium and spores using a sterile needle and streak it onto a fresh PDA plate.

-

Incubate the new plate under the same conditions as before.

-

-

Morphological Identification:

-

Once a pure culture is obtained, identify the Fusarium species based on its macroscopic (colony color, growth rate) and microscopic (shape and size of macroconidia, microconidia, and chlamydospores) characteristics using a microscope.

-

-

Molecular Identification (Optional but Recommended):

-

For more accurate identification, molecular methods can be used.

-

Extract fungal DNA from the pure culture.

-

Amplify specific gene regions, such as the internal transcribed spacer (ITS) region of the ribosomal DNA or the translation elongation factor 1-alpha (TEF-1α) gene, using polymerase chain reaction (PCR).

-

Sequence the PCR products and compare the sequences with those in a public database (e.g., NCBI GenBank) for species identification.

-

Analysis of Trichothecenes in Agricultural Products by HPLC

Objective: To quantify the concentration of trichothecenes in a given sample using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Contaminated grain sample

-

Grinder or mill

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) for cleanup

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Analytical standards of the trichothecenes of interest

-

Vials for HPLC

Protocol:

-

Sample Preparation:

-

Obtain a representative sample of the agricultural product.

-

Grind the sample to a fine powder to ensure homogeneity.

-

-

Extraction:

-

Weigh a known amount of the ground sample (e.g., 25 g) into a flask.

-

Add a specific volume of the extraction solvent (e.g., 100 mL of acetonitrile/water, 84:16 v/v).

-

Shake vigorously for a specified time (e.g., 1 hour) on a mechanical shaker.

-

Filter the extract to remove solid particles.

-

-

Cleanup:

-

The crude extract often contains interfering compounds that need to be removed before HPLC analysis. This is a critical step to improve the accuracy of the results.[21]

-

Solid-Phase Extraction (SPE): Pass a known volume of the filtered extract through an SPE column packed with a suitable sorbent. Wash the column to remove impurities and then elute the trichothecenes with a small volume of a strong solvent.

-

Immunoaffinity Chromatography (IAC): IAC columns contain antibodies specific to the this compound(s) of interest and provide a highly selective cleanup.[21] Pass the extract through the IAC column. The toxins will bind to the antibodies. Wash the column to remove unbound substances, and then elute the toxins by changing the pH or solvent composition.

-

-

HPLC Analysis:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the HPLC mobile phase.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

Separate the trichothecenes on a suitable analytical column (e.g., a C18 column).

-

Detect the toxins using a UV detector (for some trichothecenes after derivatization) or a mass spectrometer (LC-MS/MS), which offers higher sensitivity and specificity.[21][22]

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of the trichothecenes at known concentrations.

-

Compare the peak area of the toxin in the sample chromatogram with the calibration curve to determine its concentration in the sample.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and analytical workflows using the DOT language for Graphviz.

This compound Biosynthesis Pathway in Fusarium

The biosynthesis of trichothecenes in Fusarium species is a complex process involving a cluster of genes known as the TRI gene cluster.[4][7][23] The pathway starts with the cyclization of farnesyl pyrophosphate.[2][24]

Caption: Generalized biosynthetic pathway of trichothecenes in Fusarium.

Mechanism of Action: Inhibition of Protein Synthesis

Trichothecenes exert their toxicity primarily by inhibiting protein synthesis in eukaryotic cells.[1][2][4][5] They bind to the 60S ribosomal subunit, thereby interfering with the initiation, elongation, or termination steps of translation.[1][2]

Caption: Mechanism of this compound toxicity via inhibition of protein synthesis.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of trichothecenes in agricultural samples, from sample collection to final quantification.

Caption: A standard workflow for the analysis of trichothecenes in agricultural products.

Conclusion

This compound-producing fungi pose a significant and ongoing threat to the safety and quality of agricultural products worldwide. A thorough understanding of the fungal species involved, the toxins they produce, and reliable methods for their detection and quantification is crucial for mitigating their impact on human and animal health. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development working to address the challenges posed by these mycotoxins. Continued research into the biosynthesis, regulation, and toxicology of trichothecenes will be essential for the development of effective control strategies and the protection of the global food supply.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 6. mdpi.com [mdpi.com]

- 7. Fungi and mycotoxins: Fusarium, a producer of Trichothecenes [bionte.com]

- 8. Fusarium graminearum this compound Mycotoxins: Biosynthesis, Regulation, and Management | Annual Reviews [annualreviews.org]

- 9. Fusarium graminearum this compound Mycotoxins: Biosynthesis, Regulation, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trichothecenes and Fumonisins: Key Players in Fusarium–Cereal Ecosystem Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. realtimelab.com [realtimelab.com]

- 14. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. Trichothecenes in Cereal Grains – An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Occurrence and Distribution of 13 this compound Toxins in Naturally Contaminated Maize Plants in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. francescoriccilab.com [francescoriccilab.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Trichothecenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, functional groups, and biological activities of trichothecenes, a large family of sesquiterpenoid mycotoxins. Produced by various fungal genera, these compounds are of significant interest due to their potent toxicity and potential as therapeutic agents. This document details their structural classification, physicochemical properties, and the signaling pathways they modulate, alongside experimental protocols for their study.

Core Chemical Structure and Classification

Trichothecenes are characterized by a common tetracyclic sesquiterpenoid skeleton known as the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core. This rigid structure consists of a cyclohexene (B86901) ring (A), a tetrahydropyran (B127337) ring (B), and a cyclopentane (B165970) ring (C). The presence of an epoxide group at the C-12 and C-13 positions and a double bond between C-9 and C-10 are crucial for their biological activity.[1] Variations in the functional groups attached to this core structure at positions C-3, C-4, C-7, C-8, and C-15 give rise to over 200 known trichothecene analogues.[2][3][4]

These mycotoxins are broadly classified into four main types based on their substitution patterns:

-

Type A: Characterized by the absence of a carbonyl group at the C-8 position. Substituents at this position can be a hydroxyl group, an ester group, or no substitution.[2][4] Examples include T-2 toxin and Diacetoxyscirpenol (DAS).

-

Type B: Distinguished by the presence of a ketone (carbonyl) group at the C-8 position.[4] Deoxynivalenol (B1670258) (DON) and Nivalenol (NIV) are prominent examples.

-

Type C: A less common group featuring a second epoxide ring at the C-7 and C-8 positions, such as in crotocin.[4][5]

-

Type D: These are macrocyclic trichothecenes containing a diester or triester linkage between the C-4 and C-15 positions, forming a large ring structure.[3][4][5] Satratoxins and roridins belong to this group.

Physicochemical and Toxicological Data

The diverse functional groups of trichothecenes influence their physicochemical properties and toxicological profiles. They are generally colorless, crystalline, and optically active compounds.[6] While relatively stable, they are sparingly soluble in water but readily soluble in organic solvents like acetone, ethanol, and methanol.[7]

Table 1: Physicochemical Properties of Selected Trichothecenes

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| T-2 Toxin | C₂₄H₃₄O₉ | 466.52 | 151-152 | Soluble in methanol, ethanol, acetone |

| Deoxynivalenol (DON) | C₁₅H₂₀O₆ | 296.32 | 151-153 | Slightly soluble in water; soluble in methanol, acetonitrile (B52724) |

| Nivalenol (NIV) | C₁₅H₂₀O₇ | 312.31 | 222-225 | Soluble in methanol, ethanol |

| Diacetoxyscirpenol (DAS) | C₁₉H₂₆O₇ | 366.41 | 161-163 | Soluble in ethanol, acetone |

| Satratoxin G | C₂₉H₃₆O₉ | 528.59 | 154-156 | Soluble in methanol, chloroform |

Table 2: Acute Toxicity of Selected Trichothecenes in Mice

| This compound | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |

| T-2 Toxin | Oral (p.o.) | 10.5 | [8] |

| T-2 Toxin | Intraperitoneal (i.p.) | 5.2 | [8] |

| T-2 Toxin | Subcutaneous (s.c.) | 2.1 | [8] |

| T-2 Toxin | Intravenous (i.v.) | 4.2 | [8] |

| Nivalenol (NIV) | Intraperitoneal (i.p.) | 4.1 | [8] |

| Nivalenol (NIV) | Intravenous (i.v.) | 6.3 | [8] |

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound toxicity is the inhibition of eukaryotic protein synthesis.[9] They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby disrupting the elongation step of translation.[4] Beyond this fundamental action, trichothecenes trigger a complex cascade of cellular stress responses, prominently the ribotoxic stress response .

Ribotoxic Stress Response and MAPK Activation

The binding of trichothecenes to the ribosome activates a signaling cascade known as the ribotoxic stress response. This leads to the rapid phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[10][11][12][13] Activation of these pathways can lead to downstream effects such as the expression of pro-inflammatory cytokines and apoptosis.[10][14] The Src family kinase Hck has been identified as an upstream kinase involved in this response in macrophages.[10][15]

Apoptosis Signaling

Trichothecenes are potent inducers of apoptosis, or programmed cell death, in various cell types.[13][16] This process can be initiated through multiple pathways, including the MAPK-mediated pathway described above. Additionally, trichothecenes can induce apoptosis via the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, leading to the activation of caspase cascades (e.g., caspase-9 and caspase-3).[17][18] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated by this compound exposure.[18]

Experimental Protocols

Isolation and Purification of Trichothecenes

A common method for the isolation and purification of trichothecenes from fungal cultures involves solvent extraction followed by chromatographic separation.

1. Fungal Culture and Extraction:

-

Cultivate the this compound-producing fungus (e.g., Fusarium sp.) on a suitable solid or liquid medium.

-

After an appropriate incubation period, harvest the fungal biomass and/or culture filtrate.

-

Extract the mycotoxins from the culture material using an organic solvent such as acetonitrile, methanol, or ethyl acetate.[19][20] This is often done by shaking or blending the culture material with the solvent.

2. Sample Clean-up:

-

The crude extract is often contaminated with interfering compounds. A clean-up step is necessary to remove these impurities.

-

Solid-phase extraction (SPE) is a widely used technique. The extract is passed through a cartridge containing a sorbent (e.g., C18, charcoal-alumina) that retains either the trichothecenes or the impurities.[19][21]

-

Immunoaffinity columns (IACs), which contain antibodies specific to trichothecenes, can also be used for highly selective purification.

3. Chromatographic Separation:

-

High-performance liquid chromatography (HPLC) is a powerful technique for separating individual trichothecenes from the purified extract. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol.[22][23]

-

High-speed counter-current chromatography (HSCCC) has also been effectively used for the preparative separation of trichothecenes.[22][24][25]

Structural Elucidation

The precise chemical structure of isolated trichothecenes is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which allows for the calculation of the molecular formula.[26][27]

-

Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain structural information from the fragmentation pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules.

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.[5][17][26]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.[17][26]

-

2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule.[17][26][27]

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and epoxide groups, based on their characteristic absorption frequencies.[17][26]

Conclusion

Trichothecenes represent a diverse and important class of mycotoxins with significant implications for human and animal health, as well as potential applications in drug development. A thorough understanding of their chemical structure, functional groups, and mechanisms of action is essential for researchers in toxicology, pharmacology, and medicinal chemistry. The experimental approaches outlined in this guide provide a framework for the continued investigation of these fascinating and potent natural products.

References

- 1. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review | MDPI [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Current and Future Experimental Strategies for Structural Analysis of this compound Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Ribotoxic stress response to the this compound deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Two this compound Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. francescoriccilab.com [francescoriccilab.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparative Separation and Purification of this compound Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Preparative Separation and Purification of this compound Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]

- 26. New Trichothecenes Isolated from the Marine Algicolous Fungus Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Core of Mycotoxin Synthesis: An In-depth Technical Guide to the Biosynthetic Pathway of Trichothecenes in Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of trichothecenes, a class of mycotoxins produced by various species of the filamentous fungus Fusarium. These toxins are significant contaminants of agricultural commodities and pose a serious threat to human and animal health due to their potent inhibition of eukaryotic protein synthesis.[1][2] Understanding the intricate molecular machinery behind their production is paramount for developing effective strategies to mitigate their prevalence in the food chain and for exploring their potential as therapeutic agents. This document details the genetic basis, enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this complex pathway.

The Genetic Blueprint: The Trichothecene (TRI) Gene Cluster

The biosynthesis of trichothecenes is orchestrated by a set of genes, the majority of which are organized in a core gene cluster known as the TRI cluster.[1][2][3] In Fusarium graminearum, a well-studied model organism, this core cluster on chromosome 2 encompasses 12 genes.[2][3] However, the complete genetic toolkit for this compound production is distributed across three loci in the genome.[4] In addition to the core cluster, there is a two-gene locus (TRI1-TRI16) and a single-gene locus (TRI101).[4][5] The organization and composition of the TRI gene cluster can vary between different Fusarium species, contributing to the diversity of this compound structures observed.[5]

Table 1: Core TRI Genes and Their Functions in Fusarium

| Gene | Encoded Protein | Function | Reference |

| Tri4 | Cytochrome P450 monooxygenase | Catalyzes multiple oxygenation steps of trichodiene (B1200196).[6][7] | [6][7] |

| Tri5 | Trichodiene synthase | Catalyzes the first committed step: cyclization of farnesyl pyrophosphate to trichodiene.[8][9][10] | [8][9][10] |

| Tri6 | Cys2His2 zinc finger transcription factor | Positive regulator of other TRI genes.[4] | [4] |

| Tri7 | Acetyltransferase | Involved in the modification of the this compound core structure. | [3] |

| Tri8 | Esterase | Removes an acetyl group during biosynthesis. | [11] |

| Tri10 | Regulatory protein | Transcriptional activator of TRI genes. | [4] |

| Tri11 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at C-15.[12] | [12] |

| Tri12 | Transmembrane protein | Toxin efflux pump, providing self-protection to the fungus. | [13] |

| Tri13 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at C-4 or C-7, depending on the Fusarium species.[11][14] | [11][14] |

| Tri101 | This compound 3-O-acetyltransferase | Acetylates the C-3 hydroxyl group of this compound intermediates, a key step for both biosynthesis and detoxification.[5][13][15] | [5][13][15] |

The Assembly Line: The Biosynthetic Pathway

The biosynthesis of trichothecenes is a multi-step process involving a series of enzymatic conversions, beginning with a precursor from the isoprenoid pathway and culminating in the formation of a diverse array of toxic compounds. The pathway can be broadly divided into the formation of the core this compound structure and subsequent modifications that lead to different this compound analogues.

Formation of the this compound Skeleton

The pathway commences with the cyclization of farnesyl pyrophosphate (FPP), a common intermediate in isoprenoid metabolism, to form the sesquiterpenoid hydrocarbon trichodiene.[8] This irreversible step is catalyzed by trichodiene synthase, the product of the Tri5 gene, and represents the first committed step in this compound biosynthesis.[8][9]

Following the formation of trichodiene, a series of oxygenation reactions are catalyzed by the cytochrome P450 monooxygenase encoded by the Tri4 gene.[6][7] This multifunctional enzyme is responsible for the addition of up to four oxygen atoms to the trichodiene molecule, leading to the formation of the intermediate isotrichotriol.[6][12] The subsequent cyclization of isotrichotriol to form the first toxic intermediate with the characteristic this compound skeleton, isotrichodermol, is thought to occur non-enzymatically under acidic conditions.[4][16]

References

- 1. Quantification of this compound-Producing Fusarium Species in Harvested Grain by Competitive PCR To Determine Efficacies of Fungicides against Fusarium Head Blight of Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound biosynthesis in Fusarium species: chemistry, genetics, and significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of Fusarium this compound Toxin Genes for Molecular Detection Depends on TRI Gene Cluster Organization and Gene Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory mechanism of this compound biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of Fusarium head blight and this compound contamination in transgenic wheat expressing Fusarium graminearum this compound 3-O-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusarium Tri4 encodes a key multifunctional cytochrome P450 monooxygenase for four consecutive oxygenation steps in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tri4 gene of Fusarium sporotrichioides encodes a cytochrome P450 monooxygenase involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Screening of fungi for the presence of the trichodiene synthase encoding sequence by hybridization to the Tri5 gene cloned from Fusarium poae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. Disruption of TRI101, the Gene Encoding this compound 3-O-Acetyltransferase, from Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel this compound Toxin Phenotype Associated with Horizontal Gene Transfer and a Change in Gene Function in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Reduction of Fusarium head blight and this compound contamination in transgenic wheat expressing Fusarium graminearum this compound 3-O-acetyltransferase [frontiersin.org]

- 16. Frontiers | Regulatory mechanism of this compound biosynthesis in Fusarium graminearum [frontiersin.org]

The Cellular Battlefield: A Technical Guide to the Toxicological Effects of Trichothecenes on Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological effects of trichothecene mycotoxins on eukaryotic cells. Trichothecenes, a diverse family of sesquiterpenoid mycotoxins produced by various fungal species, represent a significant threat to human and animal health due to their potent cytotoxic activities. This document elucidates the molecular mechanisms of this compound toxicity, detailing their impact on cellular processes, outlining key experimental protocols for their study, and presenting quantitative toxicological data.

Core Mechanisms of this compound Toxicity

Trichothecenes exert their cytotoxic effects through a multi-pronged attack on fundamental cellular processes. Their primary mechanism of action is the inhibition of protein synthesis, but their toxicity extends to the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[1][2][3]

1.1. Inhibition of Protein Synthesis:

The hallmark of this compound toxicity is the potent inhibition of eukaryotic protein synthesis.[4][5] These mycotoxins bind to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center, thereby interfering with the initiation, elongation, or termination steps of translation.[4][6] This disruption of protein synthesis has cascading effects on all cellular functions, ultimately leading to cell death.

1.2. Ribotoxic Stress Response and MAPK Activation:

By binding to the ribosome, trichothecenes trigger a signaling cascade known as the ribotoxic stress response .[1][7][8] This response leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[7][8][9] Activation of these MAPK pathways plays a critical role in mediating the downstream inflammatory and apoptotic effects of trichothecenes.[1][10]

1.3. Induction of Apoptosis:

Trichothecenes are potent inducers of apoptosis, or programmed cell death, in a variety of eukaryotic cell types.[1][11] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A key event in this compound-induced apoptosis is the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, the executioner enzymes of apoptosis.[10][12]

1.4. Oxidative Stress and Mitochondrial Damage:

Exposure to trichothecenes leads to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell.[10] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of this compound-induced oxidative stress, leading to mitochondrial dysfunction and further amplifying the apoptotic signal.[10][13]

1.5. Cell Cycle Arrest:

Trichothecenes can disrupt the normal progression of the cell cycle, often causing an arrest at the G2/M phase.[14] This disruption of cell division further contributes to their cytotoxic effects.

Quantitative Toxicological Data

The cytotoxicity of trichothecenes varies significantly depending on the specific toxin, the cell type, and the duration of exposure. The following tables summarize the 50% inhibitory concentration (IC50) values for several common trichothecenes across various human cell lines and the 50% lethal dose (LD50) for T-2 toxin in mice.

| This compound | Cell Line | IC50 (nM) | Reference |

| T-2 Toxin | Hep-G2 | 4.4 | [1][6] |

| A549 | 10.8 | [1][6] | |

| CaCo-2 | 4.4 | [1][6] | |

| HEp-2 | 10.8 | [1][6] | |

| A204 | 4.4 | [1][6] | |

| U937 | 4.4 | [1][6] | |

| RPMI 8226 | 10.8 | [1][6] | |

| Jurkat | 4.4 | [1][6] | |

| HUVEC | 16.5 | [1][6] | |

| HT-2 Toxin | Hep-G2 | 55.8 | [1][6] |

| A549 | 55.8 | [1][6] | |

| CaCo-2 | 55.8 | [1][6] | |

| HEp-2 | 55.8 | [1][6] | |

| A204 | 55.8 | [1][6] | |

| U937 | 7.5 | [1][6] | |

| RPMI 8226 | 55.8 | [1][6] | |

| Jurkat | 7.5 | [1][6] | |

| Deoxynivalenol (DON) | Hep-G2 | 4900 | [1][6] |

| A549 | 4900 | [1][6] | |

| CaCo-2 | 4900 | [1][6] | |

| HEp-2 | 4900 | [1][6] | |

| A204 | 4900 | [1][6] | |

| U937 | 600 | [1][6] | |

| RPMI 8226 | 4900 | [1][6] | |

| Jurkat | 600 | [1][6] | |

| HUVEC | 4500 | [1][6] | |

| Nivalenol (NIV) | Hep-G2 | 2600 | [1][6] |

| A549 | 2600 | [1][6] | |

| CaCo-2 | 2600 | [1][6] | |

| HEp-2 | 2600 | [1][6] | |

| A204 | 2600 | [1][6] | |

| U937 | 300 | [1][6] | |

| RPMI 8226 | 2600 | [1][6] | |

| Jurkat | 300 | [1][6] | |

| Satratoxin G | U937 | 2.2 | [1][6] |

| Jurkat | 2.2 | [1][6] | |

| Satratoxin H | U937 | 2.2 | [1][6] |

| Jurkat | 2.2 | [1][6] |

| This compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| T-2 Toxin | Mouse | Intravenous | 4.2-7.3 | [15] |

| Mouse | Intraperitoneal | 5.2-9.1 | [15] | |

| Mouse | Intranasal | 0.6 | [15] | |

| Mouse | Inhalational | 0.05 | [15] | |

| Mouse | Intrathecal | 0.01 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological effects of trichothecenes on eukaryotic cells.

3.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Cells in culture

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After incubation, remove the culture medium.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Remove the MTT solution.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3.2. Apoptosis Assay by Annexin V and Propidium (B1200493) Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cells in culture

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in culture plates and treat with the desired concentrations of this compound for the appropriate time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

3.3. Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cells in culture

-

This compound stock solution

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with trichothecenes as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying this compound toxicity.

Caption: Ribotoxic Stress Response Pathway Induced by Trichothecenes.

Caption: Mitochondrial Pathway of Apoptosis Induced by Trichothecenes.

Caption: General Experimental Workflow for Assessing this compound Toxicity.

References

- 1. This compound-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. The Ribosome-Binding Mode of this compound Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. realtimelab.com [realtimelab.com]

An In-depth Technical Guide to the Cellular Targets of Type A versus Type B Trichothecenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular targets of Type A and Type B trichothecene mycotoxins. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields. This document details the mechanisms of action, comparative cytotoxicity, and effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to Trichothecenes

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, most notably Fusarium. These toxins are common contaminants of cereal grains and pose a significant threat to human and animal health.[1][2] Structurally, trichothecenes are classified into four types (A, B, C, and D), with Type A and Type B being the most prevalent and toxicologically significant.

-

Type A Trichothecenes: These compounds, such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (B1670381) (DAS), are characterized by the presence of a functional group other than a carbonyl at the C-8 position of their core structure.[3][4] Type A trichothecenes are generally considered to be more cytotoxic than their Type B counterparts.[4]

-

Type B Trichothecenes: This group, which includes deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV), is defined by the presence of a ketone group at the C-8 position.[3][5] While typically less acutely toxic than Type A, they are more prevalent in contaminated food and feed.

The primary molecular target of all trichothecenes is the eukaryotic ribosome, where they inhibit protein synthesis, leading to a cascade of downstream cellular events.[6]

Comparative Cytotoxicity and Inhibition of Protein Synthesis

The differential toxicity between Type A and Type B trichothecenes is a critical aspect of their toxicology. Type A trichothecenes generally exhibit higher potency in inhibiting protein synthesis and inducing cell death.[4]

Data Presentation: Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for protein synthesis inhibition and cell viability for key Type A and Type B trichothecenes across various cell lines. It is important to note that direct comparisons of absolute IC50 values between studies can be influenced by variations in experimental conditions such as cell type, exposure time, and specific assay used.[7]

Table 1: Comparative IC50 Values for Protein Synthesis Inhibition

| Mycotoxin | Type | Cell Line | IC50 | Reference |

| T-2 toxin | A | Wheat | 0.26 µM | [8] |

| T-2 toxin | A | Maize | 0.9 µM | [8] |

| Deoxynivalenol (DON) | B | Wheat | 4.5 µM | [8] |

| Deoxynivalenol (DON) | B | Maize | 9-22 µM | [8] |

| Nivalenol (NIV) | B | Swiss 3T3 | 1.19 µM | [4] |

| Deoxynivalenol (DON) | B | Swiss 3T3 | 1.50 µM | [4] |

Table 2: Comparative IC50 Values for Cell Viability (MTT or similar assays)

| Mycotoxin | Type | Cell Line | IC50 | Reference |

| T-2 toxin | A | Jurkat (T-cell Leukemia) | 0.0044 - 0.0108 µM | [7] |

| T-2 toxin | A | Porcine Leydig Cells | 97.18 nM | [9][10] |

| Diacetoxyscirpenol (DAS) | A | Jurkat (T-cell Leukemia) | Not specified, less toxic than T-2 | [11] |

| Deoxynivalenol (DON) | B | Jurkat (T-cell Leukemia) | 0.6 - 4.9 µM | [7] |

| Deoxynivalenol (DON) | B | Porcine Leydig Cells | 2.49 µM | [9][10] |

| Nivalenol (NIV) | B | Jurkat (T-cell Leukemia) | Less toxic than T-2 and DAS | [11] |

Core Cellular Targeting Mechanisms

The primary mechanism of action for all trichothecenes is the inhibition of protein synthesis. This occurs through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center.[6] This initial insult triggers a cellular stress response known as the ribotoxic stress response .

The Ribotoxic Stress Response

The binding of trichothecenes to the ribosome is recognized by upstream kinases, initiating a signaling cascade that activates mitogen-activated protein kinases (MAPKs).[12][13] The key MAPKs involved are c-Jun N-terminal kinase (JNK), p38, and to a lesser extent, extracellular signal-regulated kinase (ERK).[12]

Upstream kinases implicated in initiating the ribotoxic stress response include the hematopoietic cell kinase (Hck), a Src family tyrosine kinase, and the double-stranded RNA-activated protein kinase (PKR).[11][14][15] Activation of these kinases leads to the phosphorylation and activation of the MAPK cascades.

Induction of Apoptosis

A major consequence of the ribotoxic stress response is the induction of apoptosis, or programmed cell death. Both Type A and Type B trichothecenes can trigger apoptosis, although the specific pathways and potency may differ.[11]

-

Type B Trichothecenes (e.g., DON, NIV): At lower concentrations, these toxins primarily induce apoptosis. This is characterized by the externalization of phosphatidylserine, release of cytochrome c from the mitochondria, and activation of caspases, including procaspase-3 degradation.[11] The Bcl-2 family of proteins, which regulate mitochondrial integrity, are also involved.[11]

-

Type A Trichothecenes (e.g., T-2 toxin, DAS): These are potent inducers of apoptosis, but at higher concentrations, their profound inhibition of mitochondrial activity can lead to necrosis.[11] The apoptotic pathway induced by Type A trichothecenes also involves the activation of caspases, including caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic pathways.[16]

The activation of JNK and p38 MAPKs is a critical step in this compound-induced apoptosis.[12]

Modulation of Cytokine Expression

Trichothecenes are potent modulators of the immune system, and their effects on cytokine expression are complex and often dose-dependent. They can both suppress and stimulate the production of various interleukins (IL) and other cytokines.

At certain concentrations, both Type A and Type B trichothecenes can lead to the "superinduction" of pro-inflammatory cytokine mRNA.[17] However, at higher concentrations that strongly inhibit protein synthesis, a general suppression of cytokine production is observed. The rank order for superinduction of cytokines has been reported as macrocyclic > type A > type B trichothecenes.[17]

Table 3: Differential Effects on Cytokine Expression

| Cytokine | Type A (e.g., T-2 toxin) | Type B (e.g., DON, NIV) | Reference |

| IL-2 | Inhibition at high doses; superinduction at very low doses | Inhibition at high doses; superinduction at low doses | [17] |

| IL-4 | Inhibition at high doses; superinduction at very low doses | Inhibition at high doses; superinduction at low doses | [17] |

| IL-5 | Inhibition at high doses; superinduction at very low doses | Inhibition at high doses; superinduction at low doses | [17] |

| IL-6 | Can be superinduced | Can be superinduced | [16][17] |

| TNF-α | Can be induced | Can be induced | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular effects of trichothecenes.

General Laboratory Safety and Handling of Trichothecenes

Trichothecenes are highly toxic compounds and must be handled with extreme care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[18] For handling dry forms or creating aerosols, a respirator may be necessary.

-

Engineering Controls: All manipulations of trichothecenes, especially in powdered form, should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation.[7]

-

Decontamination: Spills should be treated with a 3-5% sodium hypochlorite (B82951) solution for at least 20 minutes. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[7]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Mycotoxin Treatment: Prepare serial dilutions of the trichothecenes in culture medium. Replace the existing medium with the medium containing the toxins. Include vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Note for this compound Studies: The incubation time with MTT and the choice of solubilization solution may need to be optimized for different cell lines and trichothecen concentrations to ensure accurate results.[17]

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[19]

Protocol (for fluorescence microscopy):

-

Cell Culture and Treatment: Grow cells on coverslips and treat with trichothecenes for the desired time. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs in a humidified chamber at 37°C.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Note for Mycotoxin Studies: It is crucial to use freshly prepared reagents and optimize staining conditions to avoid false-positive or false-negative results.[20]

Analysis of MAPK Activation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample, including the phosphorylated (activated) forms of MAPKs.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with trichothecenes for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA, as milk may contain phosphoproteins that can cause background) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total form of the MAPK to confirm equal protein loading.

Note for Phosphoprotein Detection: The use of phosphatase inhibitors, cold temperatures during sample preparation, and appropriate blocking agents are critical for successful detection of phosphorylated proteins.[14]

Conclusion

Type A and Type B trichothecenes, while sharing the primary target of the ribosome, exhibit important differences in their cytotoxic potency and the nuances of the cellular responses they elicit. Type A trichothecenes are generally more potent inhibitors of protein synthesis and can lead to necrosis at higher concentrations, while Type B trichothecenes are more commonly associated with a classic apoptotic response. Both types trigger the ribotoxic stress response, leading to the activation of MAPK signaling pathways that play a central role in their toxic effects, including the modulation of cytokine expression and the induction of apoptosis. A thorough understanding of these differential mechanisms is crucial for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic applications of these complex mycotoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential induction of apoptosis by type A and B trichothecenes in Jurkat T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 14. mdpi.com [mdpi.com]

- 15. Tissue distribution and proinflammatory cytokine induction by the this compound deoxynivalenol in the mouse: comparison of nasal vs. oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modification of MTT assay conditions to examine the cytotoxic effects of amitraz on the human lymphoblastoid cell line, WIL2NS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

- 18. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Western blot optimization | Abcam [abcam.com]

An In-depth Technical Guide to Trichothecene Contamination in Wheat, Maize, and Barley

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced predominantly by various species of Fusarium fungi. These fungi are common plant pathogens that infect staple cereal crops such as wheat, maize, and barley worldwide, leading to diseases like Fusarium Head Blight (FHB) and Gibberella Ear Rot. The subsequent contamination of grains with trichothecenes poses a significant threat to food safety and animal health due to their potent toxicity. Ingestion of contaminated food and feed can lead to a range of adverse health effects in humans and animals, from acute gastrointestinal issues to chronic immune system disruption. This guide provides a comprehensive technical overview of trichothecene contamination, focusing on the prevalence in key cereals, detailed analytical methodologies for their detection, and the molecular mechanisms underlying their toxicity.

Trichothecenes are chemically classified into four types (A, B, C, and D). This guide will focus on the most agriculturally significant Type A and Type B trichothecenes.

-

Type A Trichothecenes: Include T-2 toxin and HT-2 toxin, which are known for their high cytotoxicity.

-

Type B Trichothecenes: Include deoxynivalenol (B1670258) (DON), nivalenol (B191977) (NIV), and their acetylated derivatives (3-ADON and 15-ADON). DON is the most commonly detected this compound in cereal grains globally.

Understanding the extent of contamination, mastering the analytical techniques for detection, and elucidating the toxicological pathways are critical for risk assessment, the development of mitigation strategies, and ensuring the safety of the global food supply.

Data Presentation: Quantitative Overview of this compound Contamination

The occurrence and concentration of trichothecenes in wheat, maize, and barley are highly variable, influenced by geographical location, climate conditions, agricultural practices, and the specific Fusarium species prevalent in a region. The following tables summarize quantitative data from various global surveys to provide a comparative overview of contamination levels.

Table 1: Deoxynivalenol (DON) Contamination in Wheat, Maize, and Barley

| Region/Country | Grain | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| China | Wheat | 672 | 91.5 | 2.4 - 1130 | 178 | |

| China (Shanghai) | Wheat Flour | - | - | - | 154.8 | |

| Poland | Wheat | 92 | 83 | 5.1 - 373 | - | |

| Pakistan (Summer) | Wheat Flour | - | - | - | 8.84 (µg/kg bw/day intake) | |

| Pakistan (Summer) | Corn Flour | - | - | - | 1434.8 | |

| Luxembourg | Winter Wheat | 714 | 33 | 76 - 9247 | - | |

| Europe | Wheat | - | 61 | - | - | |

| Global | Corn | - | 56 | up to 22,000 | - | |

| India | Wheat | 50 | 40 | - | - | |

| India | Maize | 25 | 24 | - | - | |

| India | Barley | 25 | 16 | - | - | |

| Italy (North/Central) | Durum Wheat | - | - | - | 240 | |

| Global | Cereals | - | 49.6 | - | - |

Table 2: T-2 and HT-2 Toxin Contamination in Wheat, Maize, and Barley

| Region/Country | Grain | Toxin | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| UK | Oats | T-2 + HT-2 | >450 | 92 | - | 570 (max 9990) | |

| Russia | Barley | T-2 | - | - | 12 - 2652 | - | |

| Russia | Barley | HT-2 | - | - | 34 - 481 | - | |

| Croatia | Oats | T-2 + HT-2 | - | - | - | 136 | |

| Croatia | Maize | T-2 + HT-2 | - | - | - | 94.8 | |

| Croatia | Wheat | T-2 + HT-2 | - | - | - | 65.6 | |

| Croatia | Barley | T-2 + HT-2 | - | - | - | 61.3 | |

| Italy (South) | Durum Wheat | T-2 + HT-2 | - | - | up to 335 | 154 | |

| Global | Cereals | T-2 | 3490 | 20 | - | - | |

| Global | Cereals | HT-2 | 3032 | 14 | - | - |

Table 3: Nivalenol (NIV) Contamination in Wheat, Maize, and Barley